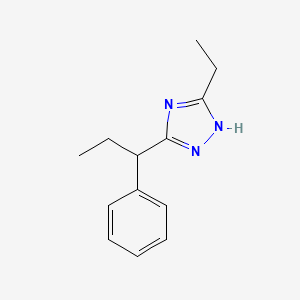
1-(2-Nitrophenyl)piperidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrophenyl)piperidin-3-amine, also known as JNJ-40411813, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(2-Nitrophenyl)piperidin-3-amine involves its binding to the dopamine D3 receptor and blocking its activation by dopamine. This results in a reduction in dopamine neurotransmission, which has been shown to have therapeutic effects in several neuropsychiatric disorders. Additionally, the compound has been shown to exhibit some selectivity for the dopamine D3 receptor, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Nitrophenyl)piperidin-3-amine are primarily related to its action as a dopamine D3 receptor antagonist. Studies have shown that the compound can reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and may have potential as a treatment for addiction. Additionally, the compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Nitrophenyl)piperidin-3-amine for lab experiments is its high potency and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders and addiction. However, the compound has some limitations, including its relatively short half-life and the need for specialized equipment for its synthesis and purification.
未来方向
There are several future directions for research on 1-(2-Nitrophenyl)piperidin-3-amine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of neuropsychiatric disorders and addiction. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of the compound and its potential as a treatment for inflammatory disorders. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of the compound to optimize its therapeutic potential.
Conclusion:
In conclusion, 1-(2-Nitrophenyl)piperidin-3-amine is a small molecule compound that has shown promise as a therapeutic agent in several scientific research applications. Its potent and selective action as a dopamine D3 receptor antagonist makes it a useful tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders and addiction. Further research is needed to optimize its therapeutic potential and elucidate its mechanisms of action.
合成方法
The synthesis method for 1-(2-Nitrophenyl)piperidin-3-amine involves the reaction of 2-nitrobenzaldehyde and 3-piperidinamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, reduction of the nitro group, and cyclization to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
1-(2-Nitrophenyl)piperidin-3-amine has been extensively studied in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to act as a potent and selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission, and its dysfunction has been implicated in several neuropsychiatric disorders, including schizophrenia and addiction.
属性
IUPAC Name |
1-(2-nitrophenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOKIDCWBVOIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)piperidin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)

![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)

![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)